![molecular formula C14H12N4O B7459358 N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that has been synthesized using various methods. Its unique structure and properties make it an attractive candidate for studying its mechanism of action and exploring its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its ability to bind to the ATP-binding site of protein kinases. This binding inhibits the activity of these enzymes, which leads to a decrease in cell proliferation and growth. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, which play a crucial role in various cellular processes. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its ability to selectively inhibit the activity of protein kinases. This makes it an attractive candidate for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
Zukünftige Richtungen
There are various future directions for studying N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, this compound can be further studied for its potential use in the development of new drugs that target protein kinases. Finally, the mechanism of action of this compound can be further elucidated to better understand its effects on cellular processes.
Synthesemethoden
The synthesis of N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 4-bromo-1H-pyrazolo[3,4-d]pyrimidine with benzylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been found to have various applications in scientific research. It has been studied for its potential use as an inhibitor of protein kinases, which play a crucial role in various cellular processes such as cell growth and differentiation. Additionally, this compound has been explored for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(16-10-11-5-2-1-3-6-11)12-9-13-15-7-4-8-18(13)17-12/h1-9H,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEUFJCAHHTZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN3C=CC=NC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.